molecular formula C3H8O3Si B14314399 (Prop-1-en-1-yl)silanetriol CAS No. 113814-25-8

(Prop-1-en-1-yl)silanetriol

Cat. No.: B14314399
CAS No.: 113814-25-8
M. Wt: 120.18 g/mol
InChI Key: TWYDSTIDJASHPQ-UHFFFAOYSA-N
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Description

(Prop-1-en-1-yl)silanetriol is an organosilicon compound characterized by the presence of a silicon atom bonded to three hydroxyl groups and a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-en-1-yl)silanetriol typically involves the hydrolysis of prop-1-en-1-yltrichlorosilane. The reaction is carried out under controlled conditions to ensure the complete conversion of the trichlorosilane to the desired silanetriol. The general reaction can be represented as follows:

Prop-1-en-1-yltrichlorosilane+3H2OThis compound+3HCl\text{Prop-1-en-1-yltrichlorosilane} + 3 \text{H}_2\text{O} \rightarrow \text{this compound} + 3 \text{HCl} Prop-1-en-1-yltrichlorosilane+3H2​O→this compound+3HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Prop-1-en-1-yl)silanetriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form silanones.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Silanones

    Reduction: Silanes

    Substitution: Alkyl or aryl-substituted silanetriols

Scientific Research Applications

(Prop-1-en-1-yl)silanetriol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Prop-1-en-1-yl)silanetriol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The prop-1-en-1-yl group can participate in various chemical reactions, further modifying the compound’s properties. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl(Prop-1-en-1-yl)silane
  • (E)-Dichloro(Methyl)(Prop-1-en-1-yl)Silane

Uniqueness

(Prop-1-en-1-yl)silanetriol is unique due to the presence of three hydroxyl groups and a prop-1-en-1-yl group bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

113814-25-8

Molecular Formula

C3H8O3Si

Molecular Weight

120.18 g/mol

IUPAC Name

trihydroxy(prop-1-enyl)silane

InChI

InChI=1S/C3H8O3Si/c1-2-3-7(4,5)6/h2-6H,1H3

InChI Key

TWYDSTIDJASHPQ-UHFFFAOYSA-N

Canonical SMILES

CC=C[Si](O)(O)O

Origin of Product

United States

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